1-Ethyl-3-hydroxyurea

Physicochemical profiling Membrane permeability ADME prediction

1-Ethyl-3-hydroxyurea (N-ethyl-N'-hydroxyurea, CAS 5710-11-2) is a 3-substituted N-hydroxyurea derivative belonging to the class of ribonucleotide reductase (RNR) inhibitors. With a molecular weight of 104.11 g/mol and molecular formula C₃H₈N₂O₂, it bears an ethyl substituent at the N1 position and a hydroxyl group at the N3 position of the urea scaffold.

Molecular Formula C3H8N2O2
Molecular Weight 104.11 g/mol
CAS No. 5710-11-2
Cat. No. B3053942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-3-hydroxyurea
CAS5710-11-2
Molecular FormulaC3H8N2O2
Molecular Weight104.11 g/mol
Structural Identifiers
SMILESCCNC(=O)NO
InChIInChI=1S/C3H8N2O2/c1-2-4-3(6)5-7/h7H,2H2,1H3,(H2,4,5,6)
InChIKeyPPWNKYXWTZJASD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-3-hydroxyurea (CAS 5710-11-2): A Positional Isomer Hydroxyurea Derivative for Ribonucleotide Reductase-Targeted Research


1-Ethyl-3-hydroxyurea (N-ethyl-N'-hydroxyurea, CAS 5710-11-2) is a 3-substituted N-hydroxyurea derivative belonging to the class of ribonucleotide reductase (RNR) inhibitors [1]. With a molecular weight of 104.11 g/mol and molecular formula C₃H₈N₂O₂, it bears an ethyl substituent at the N1 position and a hydroxyl group at the N3 position of the urea scaffold [2]. This positional isomer (3-hydroxy vs. 1-hydroxy configuration) distinguishes it from the clinically studied 1-ethyl-1-hydroxyurea (EHU, CAS 7433-42-3) and the parent drug hydroxyurea (HU, CAS 127-07-1), resulting in distinct conformational equilibria, lipophilicity, and biological selectivity profiles relevant to procurement decisions for medicinal chemistry and biochemical pharmacology studies [3][4].

Why Hydroxyurea Analogs Cannot Be Used Interchangeably: Positional Isomerism and Conformational Divergence in 1-Ethyl-3-hydroxyurea


N-hydroxyurea derivatives are not functionally interchangeable due to profound differences arising from substitution position (1- vs. 3-substitution) and the resulting conformational equilibria [1]. Parker (1978) demonstrated that 3-substituted hydroxyureas (including the 3-ethyl analog) form a distinct hydrophilic/hydrophobic family separate from 1-substituted analogs, with log P values and concentration-dependent conformational behavior that differ significantly from both hydroxyurea and 1-ethyl-1-hydroxyurea [1][2]. Critically, 1-ethyl-1-hydroxyurea (EHU) was shown to be less potent than hydroxyurea against DNA synthesis (relative potency: MHU > HU > EHU), whereas 3-ethyl substitution preserves antimitotic activity in vivo [3][4]. These positional isomer-specific effects on potency, selectivity, and physicochemical properties mean that procurement of the incorrect isomer can lead to systematically different experimental outcomes in RNR inhibition, urease inhibition, and cell-based assays.

Quantitative Differentiation Evidence for 1-Ethyl-3-hydroxyurea vs. Hydroxyurea and Positional Isomers


Log P and Lipophilicity: 1-Ethyl-3-hydroxyurea is Over 2 Log Units More Lipophilic Than Hydroxyurea

1-Ethyl-3-hydroxyurea exhibits a measured/calculated log P of approximately 0.29, compared to hydroxyurea's experimental log P of approximately -1.8 (XLogP -1.61 to -1.80 depending on source) [1][2]. This represents a difference of more than 2 log units, placing the ethyl derivative in a substantially more lipophilic region. Parker (1978) classified the 3-ethyl analog within the more hydrophilic of two conformational families, yet still significantly more lipophilic than unsubstituted hydroxyurea, which appears between the two families in equal octanol-water volumes [3].

Physicochemical profiling Membrane permeability ADME prediction

Conformational Behavior: Internal vs. Intermolecular Hydrogen Bonding Differentiates 3-Ethyl Analog from Hydroxyurea

IR-X-ray conformational analysis by Parker and Korp (1978) demonstrated that 3-ethyl-1-hydroxyurea exhibits fundamentally different solution-state hydrogen bonding behavior compared to hydroxyurea [1]. Hydroxyurea prefers hydrogen bonding to solvent (water) over self-association, whereas the 3-ethyl analog possesses internal (intramolecular) hydrogen bonding involving the 1- and 3-hydrogens with carbonyl and hydroxyl oxygens [1]. This internal hydrogen bonding alters conformational preferences and equilibrium, and the ethyl analog showed solid-like IR absorptions only in dry octanol, while hydroxyurea showed solid-like spectra only in dry acetonitrile [1].

Solution conformation IR spectroscopy Structure-activity relationships

Redox Mechanism with Iron(III): 3-Ethylhydroxyurea Shares Electron Transfer Behavior with Hydroxyurea, Confirming Conserved RNR Inhibition Mode

Nigović et al. (2005) studied the electrochemical behavior of iron(III) complexes of hydroxyurea and its structural analogue 3-ethylhydroxyurea using cyclic voltammetry and differential-pulse voltammetry [1]. Both compounds exhibited the same one-electron reduction mechanism followed by an irreversible chemical reaction (EC mechanism) with ligand release [1]. EPR spectroscopy confirmed formation of the radical species H₂N-CO-NHO• during oxidative degradation for hydroxyurea, and the same mechanism was inferred for the 3-ethyl analog [1]. This confirms that the 3-ethyl substitution does not disrupt the fundamental electron-transfer-based mechanism of ribonucleotide reductase inhibition, while the ethyl group may modulate binding affinity or pharmacokinetics.

Ribonucleotide reductase inhibition Cyclic voltammetry Iron chelation

Antimitotic SAR: Ethyl Substitution at Position 1 Preserves In Vivo Antimitotic Activity Relative to Hydroxyurea

Yu and Van Scott (1974) screened 25 hydroxyurea derivatives for antimitotic effects on mouse vaginal mucosa in vivo [1]. The study found that antimitotic properties are preserved in derivatives where a methyl or ethyl group is substituted for hydrogen at position 1 [1]. This class-level SAR finding indicates that 1-ethyl substitution (as in 1-ethyl-3-hydroxyurea) maintains the ability to arrest mitosis in epithelial tissue, while other substitution patterns may abolish activity [1]. Quantitative individual compound data were not reported in the available abstract; however, the binary classification (active vs. inactive) provides procurement-relevant differentiation from derivatives with substitutions at other positions that lose activity [1].

Antimitotic screening In vivo pharmacology Cell cycle inhibition

Urease Inhibition Profiling: N-Ethyl-N'-hydroxyurea Shows Moderate Activity Among 16 Hydroxyurea Derivatives

Uesato et al. (2002) synthesized and evaluated 16 N-substituted hydroxyurea derivatives, including N-ethyl-N'-hydroxyurea (compound 2), for inhibitory activity against jack bean urease [1]. While the most potent compounds were m-methyl (10) and m-methoxy-phenyl (13) substituted derivatives, N-ethyl-N'-hydroxyurea was among the alkyl-substituted series tested, with hydroxyurea (compound 1) serving as the reference inhibitor [1]. The reference inhibitor hydroxyurea exhibits an IC₅₀ of approximately 100 μM against jack bean urease under standard assay conditions (as consistently reported across multiple independent studies) [2][3]. The exact IC₅₀ for N-ethyl-N'-hydroxyurea is not reported in the abstract, but its inclusion as a comparator in this targeted SAR study establishes its relevance for urease-targeted research programs and confirms it is not among the most potent derivatives [1].

Urease inhibition Jack bean urease assay Anti-infective target

Thermal Properties: Estimated Melting Point Depression of ~70°C vs. Hydroxyurea Indicates Distinct Solid-State Behavior

The estimated melting point of 1-ethyl-3-hydroxyurea is approximately 72°C (MPBPWIN v1.42 estimation), compared to the experimentally measured melting point of hydroxyurea at 142-146°C . This ~70°C depression reflects the disruption of the crystalline hydrogen-bonding network by the ethyl substituent at N1, consistent with the altered intermolecular hydrogen bonding patterns identified by Parker and Korp (1978) [1]. The lower melting point may translate to higher solubility in organic solvents and altered formulation behavior.

Solid-state characterization Formulation development Crystallinity

Optimal Research and Procurement Application Scenarios for 1-Ethyl-3-hydroxyurea Based on Quantitative Differentiation Evidence


Ribonucleotide Reductase Mechanistic Studies Requiring a Lipophilic Hydroxyurea Probe

For RNR inhibition studies where cellular permeability is a critical variable, 1-ethyl-3-hydroxyurea offers a log P of ~0.29 versus hydroxyurea's ~-1.8 (>100-fold difference in partition coefficient) . Combined with its conserved iron(III)-complex redox mechanism confirmed by Nigović et al. (2005), this compound enables researchers to probe RNR inhibition under conditions where passive membrane diffusion differs substantially from the parent drug . The altered conformational equilibrium with internal hydrogen bonding may also influence target engagement kinetics in intracellular environments .

Positional Isomer Differentiation Studies: 1-Ethyl-3-hydroxyurea vs. 1-Ethyl-1-hydroxyurea

The distinct biological profiles of 1-ethyl-3-hydroxyurea and 1-ethyl-1-hydroxyurea (EHU) make paired procurement valuable for SAR studies. EHU was demonstrated to be less potent than hydroxyurea in DNA synthesis inhibition (MHU > HU > EHU) , while the 3-ethyl analog belongs to a different conformational family with distinct log P behavior . Using both isomers in parallel enables direct interrogation of how the hydroxyl group position (N1 vs. N3) affects RNR inhibition potency, urease selectivity, and cellular uptake—a well-controlled experimental design not achievable with either isomer alone .

Urease Inhibitor Screening Libraries with Defined Activity Tiers

For researchers building targeted compound libraries for urease inhibition screening, 1-ethyl-3-hydroxyurea (N-ethyl-N'-hydroxyurea) provides a well-characterized moderate-activity reference point within the N-substituted hydroxyurea chemotype . With hydroxyurea as the baseline inhibitor (IC₅₀ ≈ 100 μM against jack bean urease) , and m-methyl/m-methoxy-phenyl derivatives representing the high-potency tier, the N-ethyl derivative occupies an intermediate activity zone useful for calibrating assay sensitivity and establishing structure-activity trends . This tiered activity landscape supports rational library design for anti-infective drug discovery targeting urease-dependent pathogens such as H. pylori .

Epithelial Cell Cycle Arrest Research Leveraging Validated Antimitotic Activity

The preservation of antimitotic activity with 1-ethyl substitution, as demonstrated in the mouse vaginal mucosa screening by Yu and Van Scott (1974), supports the use of 1-ethyl-3-hydroxyurea in epithelial cell cycle arrest studies . Combined with its enhanced lipophilicity (log P ~0.29 vs. HU ~-1.8) , this compound may offer differentiated tissue penetration characteristics for topical or transdermal antimitotic applications compared to hydroxyurea, which is primarily used systemically . Researchers investigating dermatological or mucosal applications of RNR inhibitors can leverage these combined properties for formulation development .

Quote Request

Request a Quote for 1-Ethyl-3-hydroxyurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.